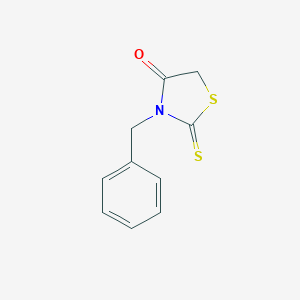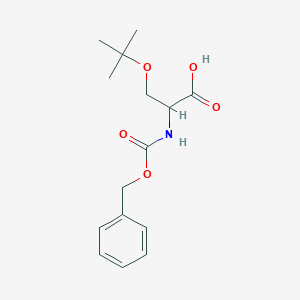
Iodous acid
説明
Iodous acid is a chemical compound with the formula HIO₂. It is an iodine oxoacid and is known for its role in various chemical processes. The compound is relatively unstable and has been observed but never isolated in its pure form. This compound is part of a series of iodine oxyacids, where iodine can assume oxidation states of -1, +1, +3, +5, or +7 .
準備方法
Synthetic Routes and Reaction Conditions: Iodous acid can be synthesized through the oxidation of iodide ions with oxygen gas. The iodide ions are first converted to elementary iodine, which is then further oxidized by oxygen to form this compound. The general reaction is: [ 2 I^- + O₂ + H₂O → 2 HIO₂ ]
Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability. It is typically prepared in situ for laboratory experiments and specific applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iodic acid (HIO₃).
Reduction: It can be reduced to form hypothis compound (HIO) or iodine.
Disproportionation: this compound can disproportionate to form molecular iodine and iodates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen gas, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, thiosulfate.
Conditions: Reactions typically occur in aqueous solutions under controlled temperatures.
Major Products:
Oxidation: Iodic acid (HIO₃).
Reduction: Hypothis compound (HIO), iodine.
Disproportionation: Molecular iodine (I₂), iodates (IO₃⁻)
科学的研究の応用
Iodous acid plays a significant role in atmospheric chemistry, particularly in the formation of new particles in marine areas. It is a more efficient nucleation precursor than iodic acid, contributing to new particle formation events that impact radiation balance, biogeochemical cycles, and global climate . Additionally, this compound is used in organic synthesis as an oxidizing agent for the oxidation of alcohols to carbonyl compounds and in iodination reactions of organic compounds .
作用機序
The mechanism by which iodous acid exerts its effects involves the formation of stable molecular clusters through hydrogen bonds and halogen bonds. These clusters can undergo self-nucleation, leading to the formation of new particles. The nucleation process is influenced by atmospheric conditions and the presence of other compounds such as methanesulfonic acid .
類似化合物との比較
Iodic Acid (HIO₃): Another iodine oxoacid, less efficient as a nucleation precursor compared to iodous acid.
Hypothis compound (HIO): A less oxidized form of iodine oxoacid.
Periodic Acid (H₅IO₆): A more oxidized form of iodine oxoacid.
Uniqueness: this compound is unique in its efficiency as a nucleation precursor, forming stable clusters more readily than iodic acid. This property makes it particularly important in atmospheric chemistry and new particle formation in marine environments .
特性
IUPAC Name |
iodous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSOCQMBCNWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO2 | |
| Record name | iodous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030159 | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12134-99-5 | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodine hydroxide heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)






